molecular formula C16H21BO3 B15330264 Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B15330264
M. Wt: 272.1 g/mol
InChI Key: QCSAWTLTQZGLAE-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a chemical compound that features a cyclopropyl group attached to a phenyl ring, which is further substituted with a methanone group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced via borylation reactions, using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules, including pharmaceuticals.

    Medicine: Investigated for its role in drug discovery, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone depends on its specific application:

    In Organic Synthesis: Acts as a nucleophile or electrophile in various coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

    In Biological Systems: May interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific bioactive derivative being studied.

Comparison with Similar Compounds

    Cyclopropylboronic Acid Pinacol Ester: Shares the cyclopropyl and boronic ester functionalities but lacks the phenyl and methanone groups.

    (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane: Similar boronic ester and cyclopropyl groups but without the phenyl ring.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a phenyl ring, with similar boronic ester functionality.

Uniqueness: Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to its combination of a cyclopropyl group, a phenyl ring, a methanone group, and a dioxaborolane moiety.

Properties

Molecular Formula

C16H21BO3

Molecular Weight

272.1 g/mol

IUPAC Name

cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-12(10-13)14(18)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3

InChI Key

QCSAWTLTQZGLAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3CC3

Origin of Product

United States

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